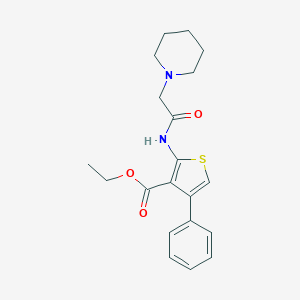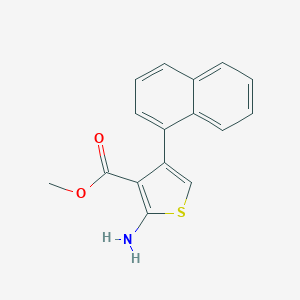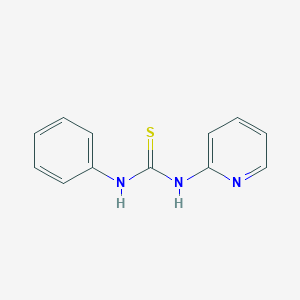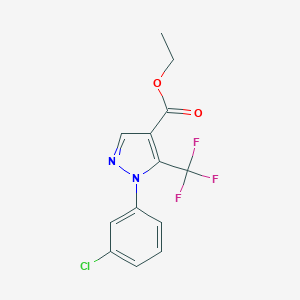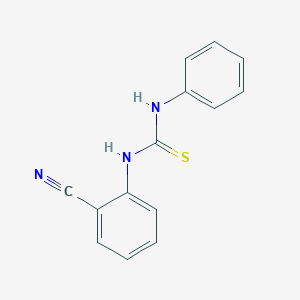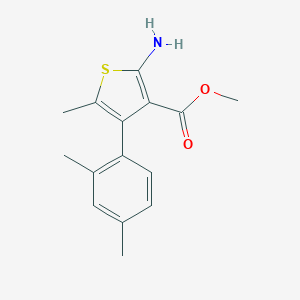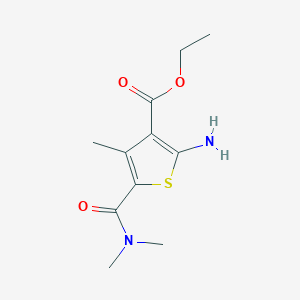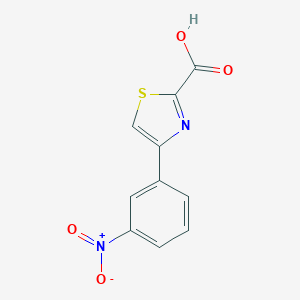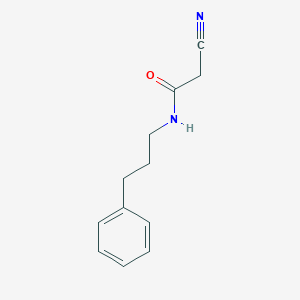![molecular formula C15H13ClO2 B183178 1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone CAS No. 72293-95-9](/img/structure/B183178.png)
1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone, commonly known as CBOPE, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
科学的研究の応用
CBOPE has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CBOPE has been shown to have antitumor activity and could be used as a lead compound for the development of new anticancer drugs. In material science, CBOPE has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In organic synthesis, CBOPE has been used as a reagent for the preparation of various organic compounds.
作用機序
The mechanism of action of CBOPE is not fully understood. However, studies have shown that CBOPE can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CBOPE has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
生化学的および生理学的効果
CBOPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that CBOPE can inhibit the growth of cancer cells such as breast cancer cells and lung cancer cells. CBOPE has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CBOPE has been shown to have antioxidant activity by scavenging free radicals.
実験室実験の利点と制限
One advantage of using CBOPE in lab experiments is its relatively simple synthesis method. CBOPE can be synthesized in a one-pot reaction with a high yield. Another advantage is its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of CBOPE.
将来の方向性
There are several future directions for CBOPE research. One direction is to further investigate its antitumor activity and potential as a lead compound for the development of new anticancer drugs. Another direction is to explore its potential applications in material science and organic synthesis. In addition, further studies are needed to understand the mechanism of action and biochemical and physiological effects of CBOPE.
合成法
CBOPE can be synthesized through the reaction of 4-hydroxyacetophenone with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction leads to the formation of CBOPE as a white crystalline solid with a yield of approximately 75%.
特性
CAS番号 |
72293-95-9 |
|---|---|
製品名 |
1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone |
分子式 |
C15H13ClO2 |
分子量 |
260.71 g/mol |
IUPAC名 |
1-[4-[(2-chlorophenyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16/h2-9H,10H2,1H3 |
InChIキー |
ZQPMKDLVFWDXRG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
正規SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



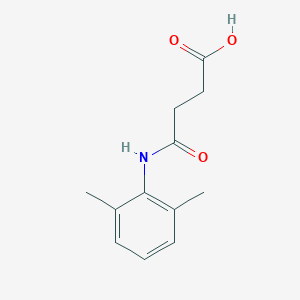
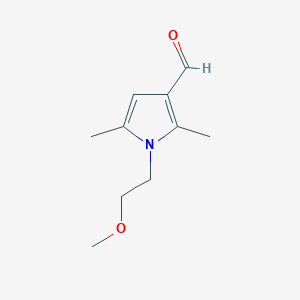
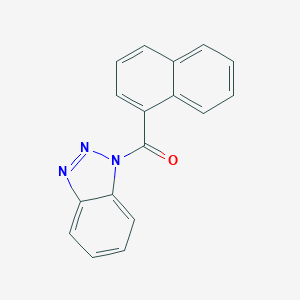
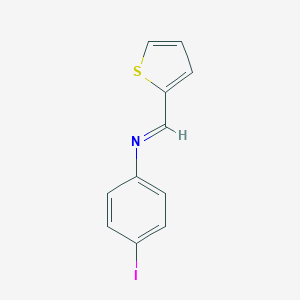
![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)
